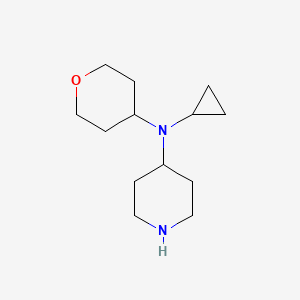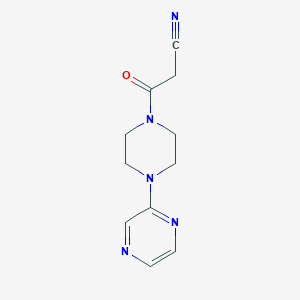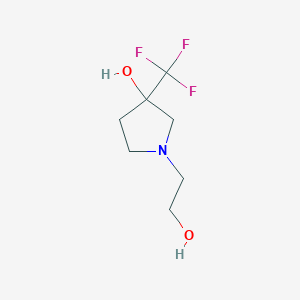
2-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide
Vue d'ensemble
Description
2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide, commonly known as 2-CNEB, is an organic compound used in a variety of scientific applications. It is a colorless, odorless, and highly water-soluble compound with a molecular weight of 221.66 g/mol. It is a derivative of butanamide, a type of amide, and has a melting point of 149-153°C. 2-CNEB is used in a number of scientific fields, including organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into structurally unique hexasubstituted pyrazolines, involving compounds with similar complex structures to "2-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide," focuses on synthetic routes and the chemistry of these compounds. The development of synthetic pathways enables the creation of a variety of derivatives with potential pharmacological applications, showcasing the importance of innovative synthesis in discovering new therapeutic agents (Baumstark, Vásquez, & Mctush-Camp, 2013).
Pharmacological Properties and Potential Therapeutic Applications
Studies on compounds like osthole, which is structurally distinct but also involves complex ether and pyran rings, illustrate the diverse pharmacological properties such substances can exhibit, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These findings underscore the potential of complex organic molecules in the development of multifaceted therapeutic agents (Zhang, Leung, Cheung, & Chan, 2015).
Environmental and Health Safety Assessments
Research on methoxychlor and similar environmental estrogens sheds light on the potential environmental and health impacts of chemical compounds, including "2-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide." Understanding the metabolism, physiological effects, and potential hazards of such compounds is crucial for assessing their safety and ecological implications (Cummings, 1997).
Propriétés
IUPAC Name |
2-chloro-N-(2-methoxyethyl)-N-(oxan-4-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO3/c1-3-11(13)12(15)14(6-9-16-2)10-4-7-17-8-5-10/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDWASXKROTRIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CCOC)C1CCOCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



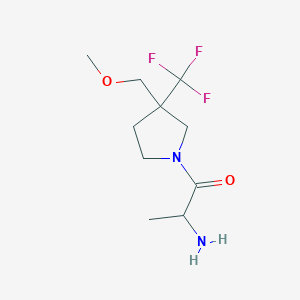

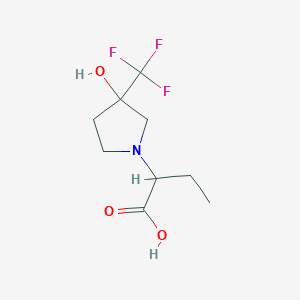



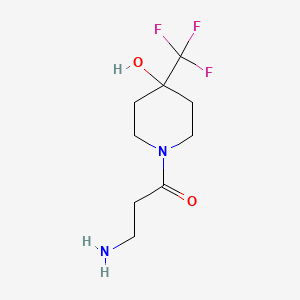

![(5-(3-Aminopropyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1477421.png)
![2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477423.png)
